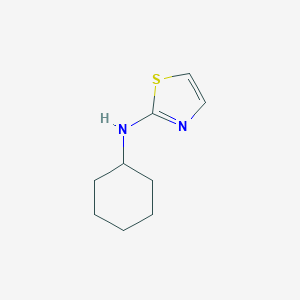

N-cyclohexyl-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDXDDHWWVQGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357066 | |

| Record name | Cyclohexyl-thiazol-2-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-45-5 | |

| Record name | Cyclohexyl-thiazol-2-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 1,3 Thiazol 2 Amine

Established Synthetic Pathways for 2-Aminothiazoles

The 2-aminothiazole (B372263) moiety is a cornerstone in medicinal chemistry and serves as a fundamental building block for numerous bioactive compounds. nih.govnih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable and versatile methods.

Hantzsch Synthesis and its Modern Adaptations

The most classical and widely utilized method for constructing the 2-aminothiazole ring is the Hantzsch thiazole (B1198619) synthesis. derpharmachemica.comchemicalbook.com This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comwikipedia.org The fundamental mechanism proceeds via the formation of an intermediate by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These include:

Catalytic Approaches: The use of reusable catalysts, such as silica-supported tungstosilisic acid, has been shown to facilitate the one-pot, three-component reaction of an α-haloketone, thiourea, and an aldehyde under green conditions. nih.gov

Microreactor Technology: Performing the Hantzsch synthesis in heated glass microreactors under electro-osmotic flow has demonstrated conversions similar to or greater than traditional macroscale batch syntheses, highlighting the potential for high-throughput analogue generation. rsc.orgresearchgate.net

Alternative Reagents: To avoid the direct use of α-haloketones, which can be lachrymatory, methods have been developed where the α-halo intermediate is generated in situ. For instance, reacting a ketone with N-bromosuccinimide (NBS) followed by the addition of thiourea accomplishes the synthesis in a more convenient manner. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-Haloketone | Thiourea | Neutral Solvent | 2-Aminothiazole | rsc.org |

| Acetophenone, Iodine | Thiourea | Heating | 2-Amino-4-phenylthiazole | mdpi.com |

| 2-Bromoacetophenones | 1-Substituted-2-thioureas | Heated Microreactor (70 °C) | Substituted 2-aminothiazoles | rsc.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehydes | SiW/SiO₂, Ultrasonic Irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

Multicomponent Reaction Approaches for Thiazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. bohrium.com Several MCRs have been developed for the synthesis of the 2-aminothiazole core.

A notable example is a one-pot aqueous reaction for synthesizing 2-aminothiazoles from isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones. bohrium.com This process first involves the three-component preparation of a thiourea, which then undergoes cyclization in the same pot to afford the final heterocyclic product. bohrium.com Another efficient MCR involves the condensation of a β-keto ester, an N-halosuccinimide (for in situ α-halogenation), and a thiourea in water, often facilitated by a phase-transfer catalyst like β-cyclodextrin. organic-chemistry.org

Synthesis Strategies for N-cyclohexyl-1,3-thiazol-2-amine and its Direct Precursors

The synthesis of the target compound, this compound, is most directly achieved via the Hantzsch synthesis. The key precursors for this reaction are an α-haloaldehyde or its equivalent and N-cyclohexylthiourea.

The direct precursor, N-cyclohexylthiourea , can be synthesized through several routes. A common laboratory method involves the reaction of cyclohexylamine with an isothiocyanate. Alternatively, MCR approaches can be employed, such as the reaction between cyclohexyl isocyanide, an amine, and elemental sulfur. researchgate.net

Once N-cyclohexylthiourea is obtained, its condensation with an α-halo carbonyl compound, such as chloroacetaldehyde or 2-bromoacetaldehyde, yields this compound. While the parent compound is unsubstituted at the C-4 and C-5 positions, substituted analogues can be readily prepared by selecting the appropriate α-haloketone. For example, reacting N-cyclohexylthiourea with 2-bromoacetophenone would yield N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

Derivatization and Functionalization Reactions on the this compound Core

The this compound scaffold possesses several reactive sites that allow for further chemical modification. These include the exocyclic amino nitrogen and the C-4 and C-5 positions of the thiazole ring.

Modifications at the Amino Nitrogen (N-Substitution)

The exocyclic amino group of 2-aminothiazoles is a versatile handle for introducing a wide range of functional groups. The reactivity of this nitrogen is well-documented, and these transformations are generally applicable to the N-cyclohexyl derivative. guidechem.com

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to modify the properties of the parent compound. mdpi.commdpi.com

Alkylation: N-alkylation can be achieved by reacting the aminothiazole with alkyl halides, although care must be taken as the endocyclic ring nitrogen can also be alkylated, leading to the formation of thiazolium salts. nih.govpharmaguideline.com

Formation of Schiff Bases: Condensation with aldehydes under mild conditions yields Schiff bases (imines) at the exocyclic nitrogen. nih.govguidechem.com

Reaction with Isothiocyanates: The amino group can act as a nucleophile and add to isothiocyanates to generate more complex thiourea derivatives. nih.govresearchgate.net

| Reaction Type | Reagent | Functional Group Introduced | Reference |

| Acylation | Acyl Chloride / Anhydride (B1165640) | Amide | mdpi.com |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | nih.gov |

| Schiff Base Formation | Aldehyde | Imine | guidechem.com |

| Thiourea Formation | Isothiocyanate | N'-Substituted Thiourea | researchgate.net |

Substitutions and Transformations on the Thiazole Ring (C-4, C-5 Positions)

The electronic nature of the 2-amino group significantly influences the reactivity of the thiazole ring itself. The amino group acts as a powerful electron-donating group, activating the ring towards electrophilic substitution, particularly at the C-5 position. ias.ac.inias.ac.in

Electrophilic Halogenation: 2-Aminothiazoles readily undergo halogenation (e.g., bromination or chlorination) with reagents like N-bromosuccinimide (NBS) or elemental bromine. The substitution occurs almost exclusively at the C-5 position. ias.ac.inias.ac.in The C-4 position is generally resistant to electrophilic attack. ias.ac.in

Azo Coupling: The activated C-5 position can couple with diazonium salts to form brightly colored azo compounds. ias.ac.inias.ac.in

Nitration and Sulfonation: While the parent thiazole ring is resistant to nitration and sulfonation, the activating effect of the 2-amino group can facilitate these reactions, again directing the incoming electrophile to the C-5 position.

Metal-Catalyzed Cross-Coupling: For more complex modifications, a halogen can first be installed at the C-5 position, which can then participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds. mdpi.com

The calculated π electron density of the thiazole ring indicates that C-5 is the primary site for electrophilic substitution, while C-2 is the preferred site for nucleophilic attack. chemicalbook.comresearchgate.net The presence of the 2-amino group reinforces this inherent reactivity, making the C-5 position a focal point for functionalization. ias.ac.in

Chemical Modifications of the Cyclohexyl Moiety

Direct chemical modifications of the cyclohexyl moiety in this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of the cyclohexyl group in other organic molecules, several potential transformations can be considered. These reactions, while not specifically reported for this compound, represent plausible routes for the functionalization of its saturated carbocyclic ring.

Potential Chemical Transformations of the Cyclohexyl Moiety:

| Transformation | Reagents and Conditions | Potential Product(s) | Notes |

| Oxidation/Hydroxylation | Biocatalysts (e.g., Cytochrome P450 monooxygenases) | Hydroxylated cyclohexyl derivatives | Biocatalytic methods offer high regio- and stereoselectivity under mild conditions. nih.gov |

| Chemical Oxidants (e.g., KMnO4, CrO3) | Ketones (cyclohexanone derivative) or ring-opened products | Harsh conditions may lead to over-oxidation or degradation of the thiazole ring. | |

| Halogenation | Halogenating agents (e.g., NBS, NCS) with radical initiator | Halogenated cyclohexyl derivatives | Free-radical halogenation typically lacks high regioselectivity on a cyclohexyl ring. |

| Dehydrogenation | Metal catalysts (e.g., Pd, Pt, Ni) at high temperatures | N-phenyl-1,3-thiazol-2-amine | This would represent a conversion of the cyclohexyl group to a phenyl group, creating an aromatic amine. |

Detailed Research Findings on Analogous Systems:

While direct examples on this compound are scarce, research on similar structures provides insights into the potential for modifying the cyclohexyl ring. For instance, the oxidation of cyclohexylbenzene, a molecule containing a cyclohexyl ring attached to an aromatic system, has been studied. These studies often employ catalysts to achieve selective oxidation to cyclohexylbenzene hydroperoxide.

Furthermore, the dehydrogenation of dicyclohexylamine over nickel catalysts has been investigated, yielding N-phenylcyclohexylamine as a major product. This suggests that the conversion of the cyclohexylamino group to a phenylamino group is a feasible transformation under certain catalytic conditions.

Biocatalysis presents a promising avenue for the selective functionalization of C-H bonds in cycloalkanes. Enzymes like cytochrome P450 monooxygenases have been shown to hydroxylate cyclohexane with high selectivity, offering a green and efficient method for introducing functional groups under mild conditions. nih.gov Such enzymatic approaches could potentially be applied to the cyclohexyl moiety of this compound to produce hydroxylated derivatives, which could serve as intermediates for further synthetic modifications.

Green Chemistry Principles and Sustainable Synthesis Approaches for Thiazolamines

The synthesis of thiazolamines, including N-substituted derivatives, has been an area of focus for the application of green chemistry principles to minimize environmental impact and enhance sustainability. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources.

Key Green Chemistry Approaches in Thiazolamine Synthesis:

Green Solvents: Traditional syntheses of thiazoles often employ volatile and hazardous organic solvents. Green alternatives that have been explored include water, polyethylene glycol (PEG), and ionic liquids. For instance, a simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent.

Catalyst-Free and Recyclable Catalysts: The development of catalyst-free reactions or the use of recyclable catalysts is a cornerstone of green chemistry. A catalyst-free and efficient method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed in PEG-400. Additionally, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives.

Energy-Efficient Methods: Microwave and ultrasonic irradiation have emerged as energy-efficient alternatives to conventional heating. These techniques often lead to shorter reaction times, higher yields, and cleaner reactions. Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of various thiazole derivatives.

Multi-component Reactions: One-pot, multi-component reactions are highly atom-economical and reduce the number of synthetic steps and purification stages, thereby minimizing waste. The synthesis of new Hantzsch thiazole derivatives has been achieved through a one-pot, multi-component procedure.

Use of Greener Reagents: The replacement of toxic reagents with more environmentally benign alternatives is a key goal. For example, trichloroisocyanuric acid (TCCA) has been used as a green and safe source of halogen for the synthesis of 2-aminothiazoles, replacing more hazardous halogenating agents.

Examples of Green Synthesis of Thiazolamines:

| Green Approach | Reactants | Conditions | Product | Yield | Reference |

| Green Solvent (Water) | Dithiocarbamates and α-halocarbonyls | Reflux in water | 4-substituted-2-(alkylsulfanyl)thiazoles | 75-90% | Halimehjani et al. |

| Catalyst-Free/Green Solvent | α-diazoketones and thiourea | PEG-400, 100°C | 2-aminothiazoles | 87-96% | Babu et al. |

| Microwave Irradiation | Propargylamines and isothiocyanates | p-toluenesulfonic acid, DCE, 130°C | 2-aminothiazoles | 47-78% | Scalacci et al. |

| Recyclable Catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | Hantzsch thiazole derivatives | 79-90% | Bouherrou et al. |

| Green Halogen Source | Methyl ketones, thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst, EtOH, 80°C | 2-aminothiazoles | High | Kalhor et al. |

Advanced Characterization Techniques for N Cyclohexyl 1,3 Thiazol 2 Amine and Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide detailed information about the atomic arrangement and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For N-cyclohexyl-1,3-thiazol-2-amine, the spectrum is expected to show distinct signals for the cyclohexyl and thiazole (B1198619) ring protons. The protons of the cyclohexyl group typically appear as a series of overlapping multiplets in the upfield region (δ 1.0–2.0 ppm), while the methine proton attached to the nitrogen (N-CH) would be further downfield. chemicalbook.comresearchgate.net The protons on the thiazole ring would appear in the aromatic region (δ 6.5-7.5 ppm). rsc.org The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be concentration-dependent due to hydrogen bonding. spectroscopyonline.com

¹³C NMR: Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. For this compound, distinct signals are expected for the carbons of the cyclohexyl ring and the thiazole ring. researchgate.netchemicalbook.com The C2 carbon of the thiazole ring, being attached to two nitrogen atoms, would appear significantly downfield (typically >160 ppm). rsc.orgresearchgate.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex multiplets of the cyclohexyl ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Thiazole C2 | - | ~168-170 |

| Thiazole C4 | ~6.9-7.2 (d) | ~108-112 |

| Thiazole C5 | ~6.5-6.8 (d) | ~138-142 |

| Cyclohexyl C1 (CH-N) | ~3.5-3.9 (m) | ~50-55 |

| Cyclohexyl C2, C6 | ~1.2-2.0 (m) | ~30-35 |

| Cyclohexyl C3, C5 | ~1.2-2.0 (m) | ~24-26 |

| Cyclohexyl C4 | ~1.2-2.0 (m) | ~25-27 |

| Amine N-H | Variable (broad s) | - |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures. rsc.orgresearchgate.netchemicalbook.comresearchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Standard MS: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would be observed. ias.ac.in For this compound, with a molecular weight of 182.29 g/mol , the [M+H]⁺ peak would be expected at m/z 183. nih.gov The fragmentation pattern can reveal structural motifs; for instance, a common fragmentation would be the loss of the cyclohexyl group, leading to a significant fragment ion.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₉H₁₄N₂S), the calculated exact mass is 182.08777 Da. nih.govnih.gov An HRMS measurement confirming this value provides definitive proof of the compound's elemental formula. mdpi.com

| Technique | Information Obtained | Expected Value for C₉H₁₄N₂S |

| Mass Spectrometry (MS) | Molecular Weight (nominal) | [M+H]⁺ at m/z = 183 |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass / Elemental Formula | [M+H]⁺ at m/z = 183.0954 (Calculated for C₉H₁₅N₂S⁺) |

Table 2: Expected mass spectrometry data for this compound. nih.govnih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would show characteristic absorption bands. researchgate.net A key feature would be the N-H stretch of the secondary amine, typically appearing as a single, medium-intensity band around 3300-3500 cm⁻¹. spectroscopyonline.com Other important signals include the C-H stretches of the aliphatic cyclohexyl group (below 3000 cm⁻¹) and the characteristic C=N stretching vibration of the thiazole ring around 1610-1650 cm⁻¹. rsc.orgulpgc.es

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the thiazole ring, which is expected to exhibit π → π* electronic transitions. These absorptions typically occur in the UV region of the spectrum.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (medium, sharp) |

| Alkane (C-H) | Stretch | 2850 - 2960 (strong) |

| Imine (C=N) | Stretch | 1610 - 1650 (medium) |

| Amine (N-H) | Bend | 1550 - 1640 (variable) |

Table 3: Characteristic infrared absorption frequencies for this compound. rsc.orgspectroscopyonline.comulpgc.es

X-ray Crystallography for Solid-State Molecular Structure Determination

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a crystal structure would confirm the connectivity and reveal the conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the thiazole ring. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding between the amine proton (donor) and the thiazole nitrogen atom (acceptor) of an adjacent molecule, which often leads to the formation of dimers or extended networks in the crystal lattice. researchgate.netnih.gov

| Parameter | Information Provided | Example from Analogous Structures |

| Bond Lengths | Precise interatomic distances | C=N: ~1.30 Å, C-S: ~1.75 Å |

| Bond Angles | Angles between bonded atoms | C-N-C angle in thiazole ring: ~110° |

| Torsional Angles | Conformation of the molecule | Defines the twist between the cyclohexyl and thiazole rings |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces | N-H···N hydrogen bonds forming dimers |

Table 4: Information obtainable from X-ray crystallography with examples from related thiazole structures. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity analysis of organic compounds. nasc.ac.in A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. The purity of the sample is determined by the number of peaks in the chromatogram, with a single sharp peak indicating high purity. The retention time is a characteristic property of the compound under specific conditions. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the mass of the eluting peak to be determined, confirming its identity. nasc.ac.in

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on polarity |

| Mobile Phase | Gradient of Water and Acetonitrile (B52724) (often with 0.1% TFA or Formic Acid) | Elution of the compound from the column |

| Flow Rate | ~1.0 mL/min | Controls the speed of separation |

| Detection | UV detector (e.g., at 254 nm) and/or Mass Spectrometer | To visualize and identify the compound as it elutes |

Table 5: Typical RP-HPLC parameters for the analysis of this compound and its analogues. nasc.ac.in

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound and its analogues, GC is instrumental for assessing purity, identifying components in a mixture, and quantifying the presence of specific molecules. The analysis of amine compounds by GC, however, can present challenges due to the polar nature of the amine functional group, which can lead to strong interactions with standard silica-based columns, resulting in poor peak shape and tailing. bre.com

To overcome these issues, specific strategies are often employed. One common approach is the use of specialized packed columns, such as those with Tenax-GC packing, which are designed to better handle polar compounds and provide sharp, distinct peaks with good separation in a short amount of time. bre.com Another effective method is chemical derivatization, where the amine is converted into a less polar and more volatile derivative. For instance, long-chain primary alkyl amines are often derivatized with trifluoroacetic anhydride (B1165640) (TFAA) before analysis. h-brs.de This process reduces the polarity of the analyte, improving its chromatographic behavior and leading to more symmetrical peaks and reliable retention times. h-brs.de

The separated components are typically detected using a Flame Ionization Detector (FID) or identified more definitively using a mass spectrometer (MS) as a detector, a technique known as GC-MS. h-brs.de GC-MS data is available for this compound, confirming its application in the structural elucidation and identification of this specific compound. nih.gov Research on related amine compounds demonstrates the detailed data that can be obtained from GC analysis, including retention times and retention indices, which are crucial for compound identification. h-brs.de

Table 1: Representative GC Retention Data for Trifluoroacetylated (TFA) Derivatives of Long-Chain Primary Amines

This table illustrates typical data obtained from the GC analysis of derivatized amine compounds, based on findings for tert-octadecylamine-TFA derivatives. h-brs.de The conditions used were a DB-17ms fused silica (B1680970) capillary column (60 m × 0.25 mm i.d., 0.25 μm film thickness) with a temperature program from 150°C to 280°C and helium as the carrier gas. h-brs.de

| Peak | Proposed Chemical Structure | Retention Time (min) | Retention Index (Ip) |

| A | 9-Methyl-9-heptadecaneamine-TFA | 27.06 | 1987 |

| B | 8-Methyl-8-heptadecaneamine-TFA | 27.12 | 1989 |

| C | 7-Methyl-7-heptadecaneamine-TFA | 27.28 | 1994 |

| D | 6-Methyl-6-heptadecaneamine-TFA | 27.54 | 2002 |

| E | 5-Methyl-5-heptadecaneamine-TFA | 28.01 | 2017 |

| F | 4-Methyl-4-heptadecaneamine-TFA | 28.80 | 2042 |

| G | 3-Methyl-3-heptadecaneamine-TFA | 30.35 | 2091 |

| H | 2-Methyl-2-heptadecaneamine-TFA | 30.48 | 2096 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry for the validation of a newly synthesized compound's empirical formula. This destructive method precisely determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For novel thiazole derivatives, elemental analysis serves as a fundamental checkpoint to confirm that the synthesized product has the expected atomic composition, thereby verifying its molecular formula and purity. nih.govderpharmachemica.com

The process involves combusting a small, accurately weighed sample of the pure compound. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are collected and measured, allowing for the calculation of the percentage of each element present in the original sample. The experimental results are then compared against the theoretical percentages calculated from the proposed molecular formula. For a compound to be considered pure and its structure validated, the experimentally found values must be in close agreement with the calculated values, typically within a margin of ±0.4%. jpionline.org

For this compound, the molecular formula is C₉H₁₄N₂S. nih.gov Based on the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and sulfur (32.06), the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which experimental results for the compound would be compared. Numerous studies on analogous thiazole compounds report the use of elemental analysis as a definitive step in their structural elucidation, consistently showing a strong correlation between the calculated and found values. researchgate.netmdpi.com

Table 2: Elemental Analysis Data for this compound and Representative Analogues

This table presents the theoretical elemental composition for this compound and compares the calculated versus experimentally found values for several other synthesized thiazole derivatives from cited research. mdpi.com

| Compound | Formula | Analysis | %C | %H | %N |

| This compound | C₉H₁₄N₂S | Theoretical | 59.30 | 7.74 | 15.37 |

| Compound A | C₁₄H₁₃N₅S | Calculated | 59.34 | 4.62 | 24.72 |

| Found mdpi.com | 59.17 | 4.55 | 24.60 | ||

| Compound B | C₁₂H₁₂N₄OS₂ | Calculated | 49.30 | 4.14 | 19.16 |

| Found mdpi.com | 49.45 | 4.05 | 19.02 | ||

| Compound C | C₁₄H₁₂N₄S₂ | Calculated | 55.98 | 4.03 | 18.65 |

| Found mdpi.com | 55.87 | 3.87 | 18.58 | ||

| Compound D | C₁₇H₁₄N₄OS₂ | Calculated | 57.61 | 3.98 | 15.81 |

| Found mdpi.com | 57.73 | 3.76 | 15.72 |

Biological Activities and Pharmacological Potential of N Cyclohexyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Activity Studies

The rise of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. nih.govnih.gov Derivatives of N-cyclohexyl-1,3-thiazol-2-amine have emerged as a promising class of compounds in this pursuit, demonstrating efficacy against a range of bacteria and fungi. nih.gov

Antibacterial Efficacy and Resistance Mechanisms

This compound derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg Studies have demonstrated their ability to inhibit the growth of clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus. rsc.org The antibacterial action of some of these derivatives is attributed to the inhibition of FtsZ polymerization, a crucial step in bacterial cell division, which leads to altered bacterial cell morphology. rsc.org

For instance, certain thiazole-quinolinium derivatives have been reported to possess potent bactericidal activity against both Gram-positive and some Gram-negative organisms, including NDM-1 Escherichia coli. rsc.org These compounds were found to disrupt the dynamic assembly of the Z-ring, a key component of the bacterial cytoskeleton, ultimately inhibiting cell division. rsc.org Other studies have focused on the synthesis of thiazole (B1198619) derivatives incorporating different moieties to enhance their antibacterial spectrum. For example, some derivatives have been shown to be effective against Serratia marcescens, Proteus vulgaris, and Pseudomonas aeruginosa. ekb.eg The mechanism of action for some thiazole derivatives involves the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

Antifungal Spectrum and Mode of Action

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity. nih.gov These compounds have been tested against a variety of fungal strains, including Candida albicans, Candida glabrata, and Aspergillus niger. nih.govnih.gov The antifungal efficacy of these derivatives is often comparable to or even greater than standard antifungal drugs like fluconazole (B54011) and ketoconazole. nih.govjchemrev.com

The mode of action for the antifungal activity of these compounds is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes necessary for fungal growth. jchemrev.com For example, some thiazole derivatives have shown potent activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts such as Candida auris. nih.gov The lipophilicity of the cyclohexyl group is thought to enhance the penetration of these compounds through the fungal cell membrane, contributing to their antifungal potency.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. researchgate.net this compound derivatives have shown promising results in this area. researchgate.netpnrjournal.compnrjournal.com

Several studies have reported the synthesis and evaluation of N-cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives for their antimycobacterial activity against the H37Rv strain of M. tuberculosis. researchgate.netpnrjournal.compnrjournal.com The results indicated that these compounds exhibited significant antitubercular activity, with some derivatives showing excellent potency at low concentrations. researchgate.netpnrjournal.compnrjournal.com It was observed that the presence of electron-donating groups on the phenyl ring enhanced the antitubercular potential of these compounds. pnrjournal.com The proposed mechanism of action for some of these derivatives involves the inhibition of mycobacterial enzymes, such as NADH dehydrogenase (NDH-2). nih.gov

Anticancer and Cytotoxic Investigations

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anticancer agents, with many studies demonstrating their cytotoxic effects on various cancer cell lines. nih.govmdpi.com

In Vitro Antiproliferative Effects on Human Cancer Cell Lines

A significant body of research has focused on the in vitro antiproliferative activity of this compound derivatives against a panel of human cancer cell lines. These studies have consistently shown that these compounds can inhibit the growth of various cancer cells, including those from breast, colon, liver, and cervical cancers. mdpi.comnih.govnih.govfrontiersin.org

For instance, certain thiazole derivatives have demonstrated potent cytotoxic activity against MCF-7 (breast cancer), HepG2 (liver cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. mdpi.comnih.gov The presence of specific substituents on the thiazole or cyclohexyl ring has been shown to significantly influence the anticancer activity. nih.gov Some derivatives have exhibited IC50 values in the micromolar and even nanomolar range, indicating high potency. nih.govfrontiersin.org

Below is an interactive data table summarizing the in vitro antiproliferative effects of selected this compound derivatives on various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Thiazole derivative 5b | MCF-7 (Breast) | 0.2±0.01 nih.gov |

| Thiazole derivative 5k | MDA-MB-468 (Breast) | 0.6±0.04 nih.gov |

| Thiazole derivative 5g | PC-12 (Pheochromocytoma) | 0.43±0.06 nih.gov |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57±0.16 mdpi.com |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26±0.44 mdpi.com |

| Bis-thiazole derivative 5c | Hela (Cervical) | 0.0006 frontiersin.org |

| Bis-thiazole derivative 5f | KF-28 (Ovarian) | 0.006 frontiersin.org |

| Thiazolidine-2,4-dione 6a | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity nih.gov |

| Thiazolidine-2,4-dione 7e | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity nih.gov |

| Thiazolidine-2,4-dione 7g | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity nih.gov |

Apoptosis Induction and Cell Cycle Modulation Studies

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle in cancer cells. nih.govresearchgate.net Research has shown that these compounds can trigger apoptotic pathways, leading to the self-destruction of cancer cells. nih.gov

Studies have demonstrated that certain thiazole derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating. researchgate.net Furthermore, these compounds have been shown to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis through the intrinsic pathway. nih.gov The activation of caspases, which are key executioner enzymes in the apoptotic cascade, has also been observed following treatment with these derivatives. nih.gov

Target Identification in Cancer Pathways (e.g., Urokinase)

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system are significantly implicated in the progression and metastasis of cancer. mdpi.com High expression levels of uPA and uPAR in tumors often correlate with poor prognosis, making them critical targets for therapeutic intervention. mdpi.com Derivatives of the this compound scaffold are among the various heterocyclic compounds being investigated as inhibitors of key players in cancer pathways. While direct studies on this compound and urokinase are limited, the broader class of thiazole derivatives has shown promise in targeting enzymes and pathways crucial for cancer development.

Thiazole-containing compounds are recognized for their diverse biological activities, including anticancer properties. nih.govnih.govnih.gov Their structural versatility allows them to interact with various biological targets, including protein kinases which are crucial in cellular signaling pathways that can be dysregulated in cancer. nih.gov For instance, certain thiazole derivatives have been identified as potent inhibitors of kinases like B-RAFV600E, demonstrating their potential to interfere with cancer cell proliferation at a molecular level. nih.gov

Some 2-aminothiazole (B372263) derivatives have been investigated as tubulin inhibitors, which disrupts microtubule dynamics, a critical process for cell division, and thus offers a mechanism for anticancer activity. nih.gov For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as a potent inhibitor of tubulin polymerization. nih.gov

Furthermore, research into 2-amino-5-benzyl-1,3-thiazole derivatives has shown selective action against human glioblastoma and melanoma cells. nih.gov The exploration of this compound derivatives within this context could reveal novel inhibitors targeting urokinase or other critical components of cancer pathways.

Anti-inflammatory and Immunomodulatory Research

Derivatives of this compound are part of a broader class of thiazole compounds that have demonstrated significant anti-inflammatory and immunomodulatory activities. A key mechanism underlying these effects is the inhibition of pro-inflammatory cytokine production, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). irb.hrnih.gov

Studies have shown that certain thiazole derivatives can effectively suppress the production of these cytokines in various experimental models. irb.hrnih.gov For instance, some 1,3-thiazole fragments were found to potently inhibit the release of TNF-α induced by lipopolysaccharide (LPS) in peripheral blood mononuclear cells, with IC50 values in the micromolar range, without showing cytotoxicity. irb.hr This suggests a direct modulation of the inflammatory signaling cascade.

In another study, a pyxinol derivative, 5c, which contains a modified steroidal backbone, was shown to dose-dependently suppress the upregulation of IL-1β and TNF-α in LPS-induced RAW264.7 macrophages. nih.govmdpi.com This inhibition was linked to the suppression of the NF-κB pathway, a central regulator of inflammatory responses. nih.govmdpi.com The phosphorylation of IκB and the p65 subunit of NF-κB, critical steps for its activation, were inhibited by compound 5c in a concentration-dependent manner. nih.gov

The anti-inflammatory potential of thiazole derivatives is further supported by research on pyrazolyl thiazolones, which have demonstrated the ability to suppress inflammatory cytokine production by activated macrophages. nih.gov These findings highlight the potential of this compound derivatives as a scaffold for the development of novel anti-inflammatory agents that target cytokine production.

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound | Assay | Target | Activity | Reference |

|---|---|---|---|---|

| 1,3-thiazole fragments | LPS-induced cytokine release in PBMCs | TNF-α | IC50 in µM range | irb.hr |

| Pyxinol derivative 5c | LPS-induced cytokine production in RAW264.7 cells | IL-1β, TNF-α | Concentration-dependent suppression | nih.gov |

The role of this compound derivatives is also being explored in the context of neuroinflammation, a key pathological feature of various neurodegenerative diseases. nih.gov Thiazole-based compounds, in general, have shown potential in modulating neuroinflammatory processes. nih.govrsc.org

Neuroinflammation involves the activation of glial cells, such as microglia and astrocytes, which release pro-inflammatory mediators that can contribute to neuronal damage. Thiazole derivatives have been investigated for their ability to interfere with these processes. For example, thiazole-based compounds have been proposed as potential lead compounds for the development of novel treatments for Alzheimer's disease by targeting neuroinflammatory pathways. rsc.org

The anti-inflammatory properties of these compounds, as discussed in the previous section, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, are highly relevant to mitigating neuroinflammation. irb.hrnih.gov By suppressing these key inflammatory mediators, this compound derivatives could potentially protect neurons from inflammatory damage. The ability of some thiazole derivatives to cross the blood-brain barrier is a crucial aspect of their potential as therapeutic agents for neurodegenerative conditions. rsc.org

Antiviral Properties and Mechanisms

The this compound scaffold is part of the broader family of thiazole derivatives, which have been extensively investigated for their antiviral activities against a wide range of viruses. tandfonline.comnih.govresearchgate.net These compounds have been reported to inhibit viruses such as influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). tandfonline.comnih.gov

The mechanisms of antiviral action for thiazole derivatives are varied. For instance, a study on novel aminothiazole derivatives showed that a compound with a 4-trifluoromethylphenyl substituent in the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain. nih.gov Another patent described thiazole-containing derivatives as broad-spectrum antiviral compounds, with one compound showing high activity against influenza A with an IC50 of 0.289 µM. tandfonline.com

Some thiazole derivatives function as protease inhibitors. A study on flaviviruses identified two thiazole derivatives, 3aq and 3au, that significantly inhibited the dengue virus (DENV) protease activity in vitro and also demonstrated antiviral efficacy against live DENV2 and Japanese encephalitis virus (JEV) infections. asm.org

The versatility of the thiazole scaffold allows for structural modifications to optimize antiviral potency and selectivity, making this compound derivatives a promising area for the development of new antiviral agents. nih.gov

Table 2: Antiviral Activity of Selected Thiazole Derivatives

| Compound/Derivative | Virus | Target/Mechanism | Activity | Reference |

|---|---|---|---|---|

| 4-trifluoromethylphenyl substituted aminothiazole | Influenza A (PR8 strain) | Not specified | Significant antiviral activity | nih.gov |

| Thiazole derivative 57 | Influenza A | Not specified | IC50 = 0.289 µM | tandfonline.com |

Exploration of Other Bioactivities

Beyond their anticancer, anti-inflammatory, and antiviral potential, derivatives of this compound and related thiazole compounds have been explored for other important bioactivities, notably analgesic and anticoagulant properties. ijpsjournal.comresearchgate.netnih.gov

Analgesic Properties: Several studies have reported the analgesic effects of thiazole derivatives. ijpsjournal.comnih.govmdpi.com For example, a series of thiazole and pyrazole (B372694) derivatives were synthesized and evaluated for their analgesic effects. ijpsjournal.com Some of these compounds exhibited comparable analgesic activity to the standard drug pentazocine. ijpsjournal.com Another study on thiazole/oxazole substituted benzothiazole (B30560) derivatives identified a compound that was more active than the reference drug at a dose of 50 mg/kg p.o. nih.gov The mechanism of action for the analgesic effects of these compounds is often linked to their anti-inflammatory properties, such as the inhibition of cyclooxygenase (COX) enzymes. nih.govrjeid.com

Anticoagulant Properties: The thiazole scaffold has also been associated with anticoagulant activity. researchgate.netnih.gov A study on novel thiazolo derivatives synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate reported that the compounds were screened for their anticoagulant activities. nih.gov While the specific results for anticoagulant activity were not detailed in the abstract, the study indicated that these compounds possess this pharmacological property. Another review mentioned that thiazole derivatives are being studied for their potential anticoagulant properties. mdpi.com The exploration of this compound derivatives in this area could lead to the discovery of new agents for the prevention and treatment of thromboembolic disorders.

Table 3: Analgesic and Anticoagulant Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Bioactivity | Key Findings | Reference |

|---|---|---|---|

| Thiazole and pyrazole derivatives | Analgesic | Some compounds showed activity comparable to pentazocine. | ijpsjournal.com |

| Thiazole/oxazole substituted benzothiazole | Analgesic | One compound was more active than the reference drug. | nih.gov |

Adenosine (B11128) Receptor Antagonist Activity

The 2-aminothiazole framework is recognized as a valuable template for designing adenosine receptor antagonists. nih.gov These receptors, particularly the A3 subtype, are implicated in various physiological and pathological processes, making them attractive targets for drug discovery. Research into the structure-activity relationships (SAR) of 2-aminothiazole derivatives has provided insights into the features required for potent and selective antagonism of the human A3 adenosine receptor.

Studies on a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives have shown that modifications to the 2-amino group are critical for binding affinity. For instance, N-acetyl and N-propionyl substitutions on the aminothiazole template led to a significant increase in both binding affinity and selectivity for the human A3 adenosine receptor. nih.gov One of the most potent compounds in this series, N-[3-(4-methoxy-phenyl)- nih.govresearchgate.netgoogle.comthiadiazol-5-yl]-acetamide, demonstrated a Ki value of 0.79 nM at the human A3 receptor. researchgate.net This highlights the importance of the N-acyl group in interacting with the receptor's binding pocket.

Molecular modeling studies suggest that these antagonists bind within the transmembrane helices of the receptor. The high affinity of certain derivatives is attributed to specific hydrogen bonding interactions. For example, the carbonyl group of an amide substituent can form a hydrogen bond with the glutamine residue Q167 in the second extracellular loop (EL2) of the human A3 receptor, a residue that is unique compared to other adenosine receptor subtypes. nih.gov

While direct studies on this compound as an adenosine receptor antagonist are not prominent in the reviewed literature, the relevance of a cyclohexyl group at the N6-position of adenosine itself has been established in creating potent ligands. The derivative 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) was synthesized and found to act as an antagonist at A1 adenosine receptors, with a Ki value of 13 µM. nih.govucsd.edu This indicates that the cyclohexyl moiety is well-tolerated and can contribute to receptor antagonism. The combination of the established 2-aminothiazole scaffold with an N-cyclohexyl group, therefore, represents a promising, albeit underexplored, strategy for developing novel adenosine receptor antagonists.

| Compound | Core Structure | Key Substituent(s) | Target | Activity (Ki) | Reference |

|---|---|---|---|---|---|

| N-[3-(4-methoxy-phenyl)- nih.govresearchgate.netgoogle.comthiadiazol-5-yl]-acetamide | Aminothiadiazole | N-acetyl | Human A3 Adenosine Receptor | 0.79 nM | researchgate.net |

| 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) | Adenosine | N6-cyclohexyl | A1 Adenosine Receptor | 13 µM | nih.govucsd.edu |

| 5-N-phenylacetyl derivative of CGS15943 | Triazoloquinazoline | 5-N-phenylacetyl | Human A3 Adenosine Receptor | 0.65 nM | nih.gov |

Antioxidant Capacity

The 2-aminothiazole scaffold is a recurring motif in compounds exhibiting significant antioxidant properties. nih.govscholarsresearchlibrary.com These derivatives are capable of mitigating oxidative stress by scavenging free radicals and inhibiting lipid peroxidation, processes that are central to the pathology of numerous diseases.

A notable example is the synthetic dendrodoine (B1201844) analogue, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole. This compound has demonstrated potent, concentration-dependent antioxidant activity across multiple assays. bohrium.com It effectively scavenges hydroxyl radicals, as shown by its ability to protect against deoxyribose degradation (84% protection at 3.07 µM), and also scavenges nitric oxide radicals. bohrium.com Furthermore, it inhibits lipid peroxidation induced by AAPH and ascorbate-Fe²⁺. bohrium.com Mechanistic studies using pulse radiolysis revealed that this aminothiazole derivative scavenges peroxyl radicals with a high bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹. bohrium.com

The antioxidant potential is not limited to a single substitution pattern. Research on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which are structurally related to this compound, also explored their effects on cellular redox status. nih.gov While these specific compounds did not show significant antioxidant activity in the assays performed, the broader class of 2-aminothiazole derivatives, including those with coumarin (B35378) and sydnone (B8496669) substitutions, has shown promising results in DPPH assays, with activities comparable to standard antioxidants like Vitamin E and Ascorbic acid. scholarsresearchlibrary.com The collective evidence suggests that the 2-aminothiazole core, when appropriately substituted, is a robust pharmacophore for developing potent antioxidants. The N-cyclohexyl group's contribution to this activity profile warrants further investigation.

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Hydroxyl Radical Scavenging | 84% protection against deoxyribose degradation at 3.07 µM. | bohrium.com |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Nitric Oxide Radical Scavenging | 20% scavenging at 3.07 µM. | bohrium.com |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Peroxyl Radical Scavenging | Rate constant of 3 x 10⁸ M⁻¹s⁻¹. | bohrium.com |

| Sydnonyl substituted thiazolidinones | DPPH Assay | Potent antioxidant activity, comparable to Vitamin E. | scholarsresearchlibrary.com |

| Coumarine incorporated thiazoles | DPPH Assay | Promising antioxidant activity, comparable to Ascorbic acid. | scholarsresearchlibrary.com |

TRPV3 Receptor Modulation

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel primarily expressed in skin keratinocytes and peripheral neurons. nih.govmdpi.com It functions as a sensor for thermal stimuli (in the warm range of 31–39 °C) and is involved in a multitude of physiological processes, including temperature sensation, pain transduction, skin barrier function, and hair growth. mdpi.commdpi.com The dysfunction of TRPV3 is linked to several pathological conditions, such as inflammatory skin diseases, itch, and certain genetic disorders like Olmsted syndrome, making it a compelling therapeutic target. mdpi.comnih.gov

The development of selective TRPV3 modulators—both agonists and antagonists—is an active area of pharmaceutical research. researchgate.net A wide variety of chemical structures have been identified as ligands for this channel. However, despite the broad screening of compound libraries, the range of high-affinity and selective modulators remains limited. mdpi.comresearchgate.net

While general patents for TRPV3 modulators have included thiazole as a potential heterocyclic core within their vast Markush structures, the current scientific literature lacks specific studies investigating this compound or its direct derivatives as modulators of the TRPV3 channel. google.com The research on TRPV3 ligands has largely focused on other chemotypes. Therefore, the potential for this specific class of thiazole derivatives to interact with and modulate TRPV3 remains an open question and an area for future exploration.

Structure Activity Relationship Sar and Structural Optimization of N Cyclohexyl 1,3 Thiazol 2 Amine Analogues

Elucidating the Role of the Cyclohexyl Moiety in Bioactivity

The N-cyclohexyl group is a critical determinant of the biological activity in this series of compounds. Its size, lipophilicity, and three-dimensional shape significantly influence how these molecules interact with their biological targets and traverse cellular membranes.

Research into the SAR of related 2-aminothiazole (B372263) derivatives has underscored the importance of a bulky, lipophilic group at the 2-amino position. In comparative studies of antitumor agents, 2-cyclohexyl-thioureido derivatives were found to be more active than their corresponding 2-n-butylthioureido counterparts. nih.gov Although the n-butyl and cyclohexyl groups have the same number of carbon atoms, the cyclic nature of the cyclohexyl ring imparts a distinct conformational rigidity and a larger surface area. This suggests that the cyclohexyl moiety may enhance bioactivity through several mechanisms:

Conformational Restriction: Compared to a flexible alkyl chain like n-butyl, the cyclohexyl ring has a more defined and rigid conformation. This can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

The synthesis of 2-aminothiazoles can be achieved through the reaction of cyclohexanone (B45756) with thiourea (B124793) in the presence of iodine, directly incorporating the cyclohexyl ring fused to the thiazole (B1198619) core, which, while structurally different from an N-cyclohexyl substitution, further highlights the utility of the cyclohexyl group in building these scaffolds. mdpi.com The hydrophobic nature of the cyclohexyl group is a key feature, enhancing compatibility with non-polar environments within biological systems. cymitquimica.com

Strategic Substitutions on the Thiazole Ring for Enhanced Potency and Selectivity

The 1,3-thiazole ring is not merely a scaffold but an active participant in molecular interactions. Strategic substitutions on the thiazole ring itself, as well as on the exocyclic amine, are crucial for fine-tuning the biological profile of these compounds.

Acyl Groups: The introduction of an acyl group to form an amide linkage has been shown to be a successful strategy. For instance, N-Acyl-2-aminothiazoles with non-aromatic acyl side chains were identified as potent and selective CDK2/cycE inhibitors with antitumor activity. nih.gov This modification can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and can be used to explore different regions of a binding pocket. The length and nature of the acyl chain are critical; studies have shown that a 3-propanamido function (an acyl chain of three carbons) can improve activity more than a 2-acetamido moiety (a two-carbon chain). nih.gov

Aryl Groups: Arylamido derivatives have also shown a remarkable increase in antiproliferative activity compared to alkylamido analogues, with IC50 values in the sub-micromolar range. nih.gov The aromatic ring can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues in the target protein.

Alkyl Groups: While simple alkylation of the amine can be beneficial, more complex substitutions often yield better results. In a series of 2-aminothiazole derivatives, those with benzylic amines showed improved cytotoxicity. nih.gov

The following table summarizes the influence of various N-amine substituents on the anticancer activity of 2-aminothiazole derivatives, which can provide insights for the N-cyclohexyl series.

| Base Scaffold | N-Substituent | Observed Effect on Anticancer Activity | Reference |

| 2-Aminothiazole | Non-aromatic Acyl | Potent and selective CDK2/cycE inhibition | nih.gov |

| 2-Aminothiazole | Arylamido | Remarkable increase in antiproliferative activity | nih.gov |

| 2-Aminothiazole | 3-Propanamido | More active than 2-acetamido derivatives | nih.gov |

| 2-Aminothiazole | Benzylic amines | Improved cytotoxicity | nih.gov |

Aromatic and Aliphatic Groups: In studies on anticancer 2-aminothiazoles, introducing a phenyl group at the C-4 position was found to have a notable effect on potency. nih.gov Furthermore, aromatic substitution at the C-4 and C-5 positions generally led to better antitumor activity compared to small alkyl groups like methyl or functional groups like ethyl carboxylate. nih.gov

Halogens: The introduction of a bromine atom at the C-5 position of the thiazole ring has been shown to produce compounds with significant cytotoxicity, with IC50 values in the low micromolar range. nih.gov This highlights the potential of halogen bonding and the electronic effects of halogens in modulating activity.

Fused Rings: Creating a fused ring system by substituting at both C-4 and C-5 can also be beneficial. For instance, 2-aminothiazoles with a 4,5-butylidene fused ring showed improved cytotoxicity. nih.gov

The following table illustrates the effect of substituents at the C-4 and C-5 positions on the anticancer activity of 2-aminothiazole derivatives.

| Position on Thiazole Ring | Substituent | Observed Effect on Anticancer Activity | Reference |

| C-4 | Phenyl | Notable effect on potency | nih.gov |

| C-5 | Bromo | Significant cytotoxicity (IC50 range of 6.61 to 9.34 µM) | nih.gov |

| C-4 and C-5 | Butylidene (fused) | Improved cytotoxicity | nih.gov |

| C-4 or C-5 | Methyl | Decreased potency (IC50 > 10 µM) | nih.gov |

Stereochemical Considerations and Conformational Analysis in SAR

While specific studies on the stereochemistry of N-cyclohexyl-1,3-thiazol-2-amine are limited, the principles of stereoisomerism are of undoubted importance for this class of compounds. The cyclohexyl ring itself can exist in different conformations, and the attachment point to the amine can create stereocenters, leading to different stereoisomers with potentially distinct biological activities.

For related compounds, the stereochemistry of substituted cyclohexyl rings has been shown to be crucial for bioactivity. For instance, in a series of mitofusin activators, the trans-cyclohexanol stereoisomer was biologically active, whereas the corresponding cis-analog was not. nih.gov This underscores that a precise three-dimensional arrangement of substituents is often required for optimal interaction with a biological target.

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a powerful computational tool used to distill the essential structural features of a series of active molecules into a three-dimensional map of interaction points. nih.gov For the broader class of 2-aminothiazole derivatives, pharmacophore models have been developed that typically include features such as:

Hydrogen Bond Donors: The 2-amino group is a key hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom at position 3 of the thiazole ring is a crucial hydrogen bond acceptor. Additional acceptors can be introduced through substitution (e.g., carbonyls in acyl groups).

Hydrophobic/Aromatic Centers: The thiazole ring itself can participate in hydrophobic interactions, and aromatic substituents at various positions provide clear hydrophobic or aromatic features. The cyclohexyl group in this compound would define a significant hydrophobic region in any pharmacophore model for this specific series.

A pharmacophore model for this compound analogues would likely highlight the critical spatial relationship between the hydrophobic cyclohexyl group, the hydrogen-bonding region of the 2-aminothiazole core, and any additional features introduced by other substituents. Such models are instrumental in virtual screening campaigns to identify new, structurally diverse compounds with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the chemical structures of compounds with their biological activities. acs.org These models use a variety of molecular descriptors to quantify different aspects of a molecule's structure. For 2-aminothiazole derivatives, various QSAR models have been developed, often employing descriptors related to:

Topological properties: These describe the connectivity and branching of the molecule.

Physicochemical properties: Parameters such as logP (lipophilicity) and molar refractivity are often important.

Electronic properties: Descriptors related to the distribution of electrons, such as partial charges on atoms, can be critical for understanding electrostatic interactions.

Mechanistic Insights into the Biological Action of N Cyclohexyl 1,3 Thiazol 2 Amine Derivatives

Identification and Characterization of Molecular Targets

The biological effects of N-cyclohexyl-1,3-thiazol-2-amine derivatives are intrinsically linked to their interactions with specific molecular targets within the body. Research has identified several key proteins and enzymes that are modulated by these compounds, offering explanations for their observed pharmacological activities.

A primary area of investigation has been the anticancer potential of these derivatives. Studies have shown that certain this compound analogs can interfere with biochemical pathways crucial for cancer cell proliferation and survival. One of the key target classes identified is the kinase family . For instance, some derivatives have been found to act as inhibitors of Aurora kinases , enzymes that play a critical role in cell division and are often overexpressed in tumors. nih.gov By inhibiting these kinases, the compounds can disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov

Another significant molecular target for this class of compounds is 5-lipoxygenase (5-LOX) , a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The inhibition of 5-LOX by specific N-aryl-4-aryl-1,3-thiazole-2-amine derivatives underscores their potential as anti-inflammatory agents. nih.gov

Furthermore, some derivatives have shown inhibitory activity against Pim-1 kinase , a protein kinase that is implicated in the regulation of cell survival and proliferation and is often overexpressed in various cancers. frontiersin.org Molecular docking studies have suggested that bis-thiazole derivatives can bind effectively to the active site of Pim-1 kinase, leading to its inhibition. frontiersin.org

The versatility of the thiazole (B1198619) scaffold allows for structural modifications that can tune the selectivity and potency of these derivatives towards different molecular targets. nih.gov This adaptability makes them promising candidates for the development of targeted therapies for a variety of diseases.

Enzyme Inhibition Kinetics and Binding Assays

To quantify the interaction between this compound derivatives and their target enzymes, researchers employ enzyme inhibition kinetics and binding assays. These studies provide crucial data on the potency and mechanism of inhibition.

For derivatives targeting 5-lipoxygenase, in vitro assays have demonstrated direct inhibition of the enzyme. nih.gov For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine has been identified as a potent 5-LOX inhibitor. nih.gov Enzyme kinetics studies can further elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing deeper insights into the binding mechanism.

In the context of anticancer activity, the inhibitory concentration (IC₅₀) values are a key metric. For instance, some 2-aminothiazole (B372263) sulfonamide derivatives have been evaluated for their antioxidant properties, with compound 8 showing significant radical scavenging activity. excli.de Novel bis-thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the nanomolar to micromolar range. frontiersin.org Specifically, compound 5c exhibited a potent IC₅₀ value of 0.6 nM against the HeLa cervical cancer cell line. dntb.gov.ua

Molecular docking simulations are often used in conjunction with experimental assays to predict the binding modes of these inhibitors. For example, docking studies of bis-thiazole derivatives with Pim-1 kinase have revealed key hydrogen bonding interactions with amino acid residues like Lys67 in the active site, explaining their inhibitory activity. frontiersin.org These computational approaches help in understanding the structure-activity relationships and in designing more potent inhibitors.

The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymes.

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase | Potent Inhibitor | nih.gov |

| Compound 5c (a bis-thiazole derivative) | Pim-1 Kinase (inferred from cytotoxicity) | 0.6 nM (HeLa cells) | dntb.gov.ua |

| Compound 5f (a bis-thiazole derivative) | Pim-1 Kinase (inferred from cytotoxicity) | 6 nM (KF-28 cells) | dntb.gov.ua |

| Thiazolidine-2-thione derivative 6k | Xanthine Oxidase | 3.75 µmol/L | nih.gov |

Receptor Binding Studies and Functional Assays

While much of the focus has been on enzyme inhibition, some N-cyclohexyl-1,3-thiazole-2-amine derivatives may also exert their effects through interactions with cellular receptors. Receptor binding studies are essential to identify these interactions and to characterize the affinity and selectivity of the compounds for different receptor subtypes.

For example, in the context of their anticancer effects, it is plausible that some derivatives could interact with receptors that regulate cell growth and survival pathways. Functional assays, which measure the physiological response to receptor activation or inhibition, are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Molecular docking studies have been instrumental in predicting the binding of thiazole derivatives to various receptors. For instance, certain thiazole derivatives have been docked into the binding site of the VEGFR-2 receptor, suggesting a potential mechanism for their anti-angiogenic effects. researchgate.net

Cellular and Molecular Pathway Analysis (e.g., Gene Expression, Protein-Protein Interactions, Apoptosis)

To understand the broader biological impact of this compound derivatives, researchers analyze their effects on cellular and molecular pathways. This includes examining changes in gene expression, protein-protein interactions, and the induction of specific cellular processes like apoptosis.

Several studies have demonstrated that these derivatives can induce apoptosis in cancer cells. nih.gov This is a critical mechanism for their anticancer activity. The induction of apoptosis is often confirmed by assays such as TUNEL and by measuring the activity of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov For example, certain phthalimide-bearing thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, as indicated by changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govnih.gov

Gene expression analysis, often performed using techniques like RT-PCR, has revealed that some bis-thiazole derivatives can upregulate the expression of pro-apoptotic genes such as p53, puma, and bax, while downregulating the anti-apoptotic gene Bcl-2. frontiersin.org For instance, compound 5f was found to significantly increase the mRNA levels of caspase 3, 8, and 9 and inhibit the expression of Pim-1 kinase. frontiersin.org

Furthermore, the analysis of protein-protein interactions can uncover novel mechanisms of action. The ability of some derivatives to inhibit kinases like Aurora kinase suggests an interference with the phosphorylation cascades that regulate numerous cellular processes. nih.gov

The following table highlights the effects of selected derivatives on key cellular and molecular pathways.

| Compound/Derivative | Cell Line | Effect | Pathway/Mechanism | Reference |

| Phthalimide-thiazole derivative 5c | Cancer cells | Promising agent for inducing apoptosis | Intrinsic apoptosis pathway | nih.gov |

| Bis-thiazole derivative 5f | KF-28 | Upregulation of p53, puma, bax; Downregulation of Bcl-2, Pim-1 | Mitochondrial-dependent apoptosis, Pim-1 kinase inhibition | frontiersin.org |

| Bis-thiazole derivatives 5a, 5b, 5f | Cancer cells | Induction of apoptosis | Mitochondrial-dependent apoptosis | frontiersin.org |

| Thiazole derivatives 5d, 5g | Cancer cells | Autophagic induction | Interaction with VEGFR-2 | researchgate.net |

In Vivo Efficacy and Pharmacodynamic Studies

While in vitro studies provide valuable mechanistic information, in vivo studies are essential to evaluate the efficacy and pharmacodynamic properties of this compound derivatives in a whole-organism context. These studies assess the therapeutic potential of the compounds in animal models of disease.

For derivatives with anti-inflammatory activity, in vivo models of inflammation, such as carrageenan-induced paw edema in rats, are used to assess their ability to reduce swelling and other inflammatory markers. The anti-inflammatory effects of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been confirmed in such models. nih.gov

In the realm of oncology, the in vivo efficacy of anticancer derivatives is typically evaluated in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is a key endpoint.

Pharmacodynamic studies are conducted to understand the relationship between the drug concentration at the site of action and its pharmacological effect. This involves measuring biomarkers that reflect the compound's activity on its molecular target in vivo. For example, if a derivative inhibits a specific kinase, pharmacodynamic studies might involve measuring the phosphorylation status of that kinase's downstream substrates in tumor tissue after drug administration.

The combination of in vitro mechanistic studies and in vivo efficacy and pharmacodynamic data provides a comprehensive understanding of the biological action of this compound derivatives and is crucial for their translation into clinical applications.

Computational Chemistry and Rational Drug Design for N Cyclohexyl 1,3 Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For derivatives of the 2-aminothiazole (B372263) scaffold, molecular docking studies have been instrumental in identifying key interactions within the binding sites of various protein targets. nih.govresearchgate.net

In simulations involving thiazole (B1198619) derivatives, the 2-aminothiazole core frequently participates in crucial hydrogen bonding interactions. biointerfaceresearch.com The nitrogen atom in the thiazole ring and the exocyclic amine group can act as hydrogen bond acceptors and donors, respectively. The cyclohexyl group of N-cyclohexyl-1,3-thiazol-2-amine primarily engages in hydrophobic (van der Waals) interactions with nonpolar amino acid residues in the target's binding pocket.

Docking studies on related thiazole compounds against targets like cyclin-dependent kinases (CDKs) and EGFR tyrosine kinase (EGFR-TK) have revealed that the binding affinity is significantly influenced by these interactions. nih.govdntb.gov.ua For instance, electrostatic interactions with charged residues like Lysine and Aspartic acid have been identified as crucial for the bioactivity of similar inhibitors targeting CDKs. nih.gov While specific docking studies for this compound are not extensively published, the general principles derived from its analogs suggest a binding model reliant on a combination of hydrogen bonds and hydrophobic contacts.

Table 1: Representative Molecular Docking Data for Thiazole Scaffolds Note: This table is illustrative, based on findings for similar thiazole derivatives, to represent typical docking results.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LYS33, ASP145 | Hydrogen Bond, Electrostatic |

| ILE10, VAL18 | Hydrophobic | ||

| EGFR Tyrosine Kinase | -7.9 | MET793, LYS745 | Hydrogen Bond |

| LEU718, VAL726 | Hydrophobic | ||

| DNA Gyrase | -8.2 | ASP73, ARG76 | Hydrogen Bond, Electrostatic |

| ILE78, PRO79 | Hydrophobic |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. researchgate.netdntb.gov.ua These calculations determine the molecule's equilibrium geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are critical in defining a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies lower reactivity. dntb.gov.ua For this compound, the electron-rich thiazole ring and the nitrogen atoms are expected to be the primary contributors to the HOMO, while the LUMO may be distributed across the heterocyclic ring system.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua In the MEP of this compound, negative potential (red/yellow regions) would be concentrated around the electronegative nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms of the amine group, highlighting their potential as hydrogen bond donors.

Table 2: Calculated Quantum Chemical Parameters for a Thiazole Derivative Note: These values are representative for a molecule with this scaffold, based on general findings from DFT studies.

| Parameter | Description | Representative Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.1 Debye |